molecular formula C13H27NO5S B12669411 Ammonium 2-sulphonatoethyl undec-10-enoate CAS No. 93842-82-1

Ammonium 2-sulphonatoethyl undec-10-enoate

Cat. No.: B12669411
CAS No.: 93842-82-1
M. Wt: 309.42 g/mol
InChI Key: STZPOZYIRVHJJQ-UHFFFAOYSA-N
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Description

Ammonium 2-sulphonatoethyl undec-10-enoate is an organic compound with the molecular formula C13H27NO5S. It is a derivative of undec-10-enoic acid, featuring a sulphonatoethyl group and an ammonium ion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 2-sulphonatoethyl undec-10-enoate can be synthesized through a multi-step process involving the reaction of undec-10-enoic acid with sulphur trioxide to form the corresponding sulphonic acid. This intermediate is then reacted with ammonium hydroxide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as crystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-sulphonatoethyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonato group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonato group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ammonium 2-sulphonatoethyl undec-10-enoate has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of ammonium 2-sulphonatoethyl undec-10-enoate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and proteins. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to alter membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but different ionic composition.

    Cetyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.

    Triton X-100: A non-ionic surfactant used in similar applications.

Uniqueness

Ammonium 2-sulphonatoethyl undec-10-enoate is unique due to its specific combination of a sulphonatoethyl group and an ammonium ion, which provides distinct surfactant properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

CAS No.

93842-82-1

Molecular Formula

C13H27NO5S

Molecular Weight

309.42 g/mol

IUPAC Name

azanium;2-undec-10-enoyloxyethanesulfonate

InChI

InChI=1S/C13H24O5S.H3N/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);1H3

InChI Key

STZPOZYIRVHJJQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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